molecular formula C35H54O9 B1265154 Colossolactone V

Colossolactone V

Cat. No. B1265154
M. Wt: 618.8 g/mol
InChI Key: NAIJFFZGPGRMSV-SGTCUYSDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colossolactone V is a tricyclic triterpenoid that is 3,4-secolanosta-8,24-diene-3,26-dioic acid 3-methylester substituted by acetoxy groups at positions 19 and 22 and a hydroxy group at position 4. It is isolated from the fruiting bodies of the Vietnamese mushroom Ganoderma colossum and displays inhibitory activity towards the enzyme HIV protease. It has a role as a HIV protease inhibitor and a fungal metabolite. It is an acetate ester, a tertiary alcohol, a tricyclic triterpenoid, a dicarboxylic acid monoester and a methyl ester. It derives from a hydride of a lanostane.

Scientific Research Applications

Anti-HIV-1 Protease Activity

Colossolactone V, isolated from the Vietnamese mushroom Ganoderma colossum, exhibits significant anti-HIV-1 protease activity. This compound, along with other similar compounds from the same mushroom, has been evaluated for its inhibitory effects on HIV-1 protease, displaying potent activity with IC50 values ranging from 5 to 13 microg/mL (El Dine, El Halawany, Ma, & Hattori, 2008).

Antibacterial Properties

Research indicates that certain colossolactones, including colossolactone E and 23‐hydroxycolossolactone E, isolated from Ganoderma colossum, have demonstrated antibacterial activity against strains such as Bacillus subtilis and Pseudomonas syringae. These findings support the potential therapeutic use of colossolactones in antibacterial medicine (Ofodile, Uma, Grayer, Ogundipe, & Simmonds, 2012).

Anticancer Potential

Colossolactone V-related compounds, such as colossolactone H and colossolactone-G, have shown promise in cancer therapy. Colossolactone H exhibits cytotoxicity against lung cancer cells and can enhance the efficacy of certain cancer drugs like gefitinib (Chen, Chang, Chen, Chang, & Lin, 2016). Furthermore, colossolactone-G has been observed to synergize with anticancer drugs such as 5-fluorouracil and gemcitabine, improving their effectiveness against colorectal cancer cells (Aljohani, Hegazy, Alamoudi, El-Halawany, El-Dine, Agabnoor, Al-Abd, 2018).

Potential in Treating SARS-CoV-2 Infection

In a study exploring natural compounds from mushrooms for their ability to inhibit SARS-CoV-2 main protease, colossolactone V and similar compounds were identified as potential candidates. This suggests a possible application in combating COVID-19 infections (Rangsinth, Sillapachaiyaporn, Nilkhet, Tencomnao, Ung, & Chuchawankul, 2021).

properties

Product Name

Colossolactone V

Molecular Formula

C35H54O9

Molecular Weight

618.8 g/mol

IUPAC Name

(Z,5R,6S)-6-[(3R,3aR,6R,7R,9bR)-6-(acetyloxymethyl)-7-(2-hydroxypropan-2-yl)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-5-acetyloxy-2-methylhept-2-enoic acid

InChI

InChI=1S/C35H54O9/c1-21(31(39)40)10-12-28(44-24(4)37)22(2)25-14-17-34(8)26-11-13-29(32(5,6)41)35(20-43-23(3)36,19-16-30(38)42-9)27(26)15-18-33(25,34)7/h10,22,25,28-29,41H,11-20H2,1-9H3,(H,39,40)/b21-10-/t22-,25+,28+,29-,33+,34-,35-/m0/s1

InChI Key

NAIJFFZGPGRMSV-SGTCUYSDSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@@]3(CCC(=O)OC)COC(=O)C)C(C)(C)O)C)C)[C@@H](C/C=C(/C)\C(=O)O)OC(=O)C

Canonical SMILES

CC(C1CCC2(C1(CCC3=C2CCC(C3(CCC(=O)OC)COC(=O)C)C(C)(C)O)C)C)C(CC=C(C)C(=O)O)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Colossolactone V
Reactant of Route 2
Colossolactone V
Reactant of Route 3
Colossolactone V
Reactant of Route 4
Reactant of Route 4
Colossolactone V
Reactant of Route 5
Reactant of Route 5
Colossolactone V
Reactant of Route 6
Reactant of Route 6
Colossolactone V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.